(3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Overview
Description
20®-Protopanaxadiol is a dammarane-type tetracyclic triterpene sapogenin derived from ginsenosides, which are the primary bioactive components of ginseng. This compound is known for its various pharmacological properties, including anti-tumor, anti-inflammatory, and anti-fatigue effects. It is a significant metabolite of protopanaxadiol-type ginsenosides and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 20®-Protopanaxadiol can be achieved through several methods:
Acidic Hydrolysis: This method involves using a Panax plant or its stem leaf’s total saponin extract product as a raw material.
Enzymatic Transformation: Another method involves the enzymatic transformation of ginsenosides Rg3 from black ginseng using Aspergillus niger.
Industrial Production Methods
The industrial production of 20®-Protopanaxadiol typically involves the use of biotechnological processes, such as the use of metabolically engineered Saccharomyces cerevisiae. This method allows for high-yield production of the compound from inexpensive substrates like sugarcane molasses .
Chemical Reactions Analysis
20®-Protopanaxadiol undergoes various chemical reactions, including:
Deglycosylation: This reaction involves the removal of sugar moieties from ginsenosides to produce 20®-Protopanaxadiol.
Epimerization: This reaction involves the conversion of one epimer to another, which can occur under specific conditions.
Dehydration: This reaction involves the removal of water molecules from the compound, leading to the formation of minor ginsenosides.
Common reagents and conditions used in these reactions include citrate/phosphate buffer (pH 5.5) at temperatures ranging from 80 to 95°C, with enzyme concentrations ranging from 0.0005 to 0.4 mg/mL . Major products formed from these reactions include various minor ginsenosides with different biological activities .
Scientific Research Applications
20®-Protopanaxadiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 20®-Protopanaxadiol involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting P-glycoprotein activity . The compound also modulates endothelial cell function via glucocorticoid and estrogen receptors . Additionally, it regulates the expression of genes involved in the distribution of protopanaxadiol-type and protopanaxatriol-type saponins .
Comparison with Similar Compounds
20®-Protopanaxadiol is unique compared to other similar compounds due to its specific stereochemistry and biological activities. Similar compounds include:
20(S)-Protopanaxadiol: This compound has a different stereochemistry and exhibits different pharmacological properties.
Ginsenoside Rh2: Both 20(S)- and 20®-Ginsenoside Rh2 are similar in structure but differ in their biological activities.
Ginsenoside Rg3: This compound is another ginsenoside with similar structural features but different pharmacological effects.
These compounds share a common dammarane-type tetracyclic triterpene structure but differ in their functional groups and stereochemistry, leading to variations in their biological activities and therapeutic potential .
Properties
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29-,30+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFVCFISTUSOO-FUGCFWOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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